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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyridine

CAS No.: 767-01-1

Cat. No.: B1297004 Get Quote

Technical Guide: 2-(Chloromethyl)-5-
methylpyridine
CAS: 767-01-1 (Free Base) | CAS: 71670-70-7 (Hydrochloride)[1]

Part 1: Executive Technical Profile
2-(Chloromethyl)-5-methylpyridine is a bifunctional pyridine building block characterized by a

reactive electrophilic chloromethyl group at the ortho position and a stable methyl group at the

meta position (relative to nitrogen).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-5-

(chloromethyl)pyridine (CCMP).

Target Compound: 2-(Chloromethyl)-5-methylpyridine (Reactive group: -CH₂Cl at C2; -

CH₃ at C5).

Common Impostor: CCMP (Reactive group: -CH₂Cl at C5; -Cl at C2).

Implication: The reactivity profiles are inverted. The target compound is significantly more

unstable as a free base due to the proximity of the alkylating side chain to the basic nitrogen.
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Physicochemical Constants Table
Property Value (Free Base) Value (HCl Salt) Note

CAS Number 767-01-1 71670-70-7

Salt form is the

standard commercial

unit.

Formula C₇H₈ClN C₇H₉Cl₂N

Mol.[2][3][4][5] Weight 141.60 g/mol 178.06 g/mol

Physical State Colorless to yellow oil
White to off-white

solid

Free base

oxidizes/polymerizes

rapidly.

Melting Point N/A (Oil) >140°C (Decomp.)
Salt MP varies by

hydration/purity.

Solubility DCM, EtOAc, Toluene
Water, Methanol,

DMSO

Free base is lipophilic;

salt is hydrophilic.

Basicity (pKa) ~5.5 (Pyridine N) N/A

The free base is basic

enough to self-

catalyze degradation.

Stability Poor (Hours to Days) Good (Months)
Store salt at -20°C

under inert gas.[6]

Part 2: Synthesis & Manufacturing Engineering
Direct chlorination of 2,5-lutidine is rarely used due to poor selectivity (competing chlorination at

the C5-methyl group). The authoritative synthetic route utilizes the Boekelheide

Rearrangement, which ensures regioselectivity at the C2 position.

Protocol: The N-Oxide Rearrangement Route
This method leverages the activation of the C2-methyl group via N-oxidation, followed by

rearrangement to the alcohol and subsequent chlorination.

Step 1: N-Oxidation
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Reagents: 2,5-Lutidine, H₂O₂, Acetic Acid (or mCPBA in DCM).

Mechanism: Electrophilic attack on the pyridine nitrogen.

Outcome: 2,5-Lutidine N-oxide.

Step 2: Boekelheide Rearrangement (Critical Step)

Reagents: Acetic anhydride (Ac₂O).

Conditions: Reflux (approx. 100-110°C).

Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement.

This selectively moves the oxygen to the C2-methyl carbon.

Intermediate: 5-Methyl-2-pyridylmethyl acetate.

Step 3: Hydrolysis & Chlorination

Hydrolysis: Acidic or basic hydrolysis yields (5-methylpyridin-2-yl)methanol.

Chlorination: Reaction with Thionyl Chloride (SOCl₂) in DCM or Toluene.

Isolation:CRITICAL. Do not isolate the free base if possible. Precipitate directly as the

hydrochloride salt by adding HCl/Dioxane or HCl/Ether.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis via Boekelheide rearrangement prevents contamination with

5-chloromethyl isomers.
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Part 3: Stability & Handling (The "Self-Alkylation"
Hazard)
The most significant technical challenge with 2-(chloromethyl)-5-methylpyridine is its

tendency to undergo intermolecular self-alkylation (quaternization) when in its free base form.

Mechanism of Degradation
Nucleophile: The pyridine nitrogen of Molecule A.

Electrophile: The chloromethyl carbon of Molecule B.

Reaction: S_N2 attack forming a pyridinium salt dimer (and eventually polymer).

Visual Indicator: The clear oil turns viscous, then opaque/dark, and finally solidifies into an

insoluble mass.

Handling Protocols
Storage: Always store as the Hydrochloride salt. The protonated nitrogen (pyridinium) is non-

nucleophilic, completely halting the polymerization pathway.

Neutralization: If the free base is required for a reaction:

Suspend the HCl salt in the reaction solvent (e.g., DCM).

Add a stoichiometric amount of mild base (e.g., NaHCO₃ or TEA) in situ immediately

before adding the nucleophile.

Never store the free base neat for >1 hour at room temperature.

Reactivity Diagram
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Caption: The free base rapidly degrades via self-alkylation; protonation (salt formation) is the

only viable storage strategy.

Part 4: Applications in Drug Discovery
This scaffold is a critical intermediate in the synthesis of Leukotriene Biosynthesis Inhibitors,

specifically those targeting the 5-Lipoxygenase Activating Protein (FLAP).

Case Study: FLAP Inhibitors In the development of asthma and cardiovascular therapeutics,

the 2-(chloromethyl)-5-methylpyridine moiety is often used to alkylate indole or quinoline

cores. The 5-methyl group provides steric bulk that fits into the hydrophobic pocket of FLAP,

while the pyridine nitrogen can participate in hydrogen bonding or pi-stacking interactions

within the active site.

Experimental Usage Tip: When using this reagent for N-alkylation of indoles:

Use NaH in DMF or Cs₂CO₃ in Acetonitrile.

Add the pyridine salt directly to the base mixture; do not pre-freebase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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